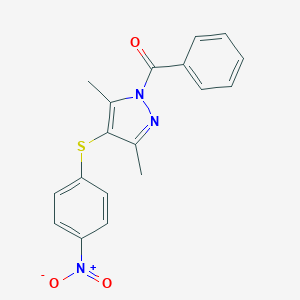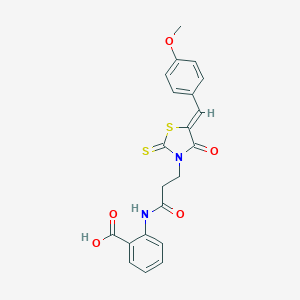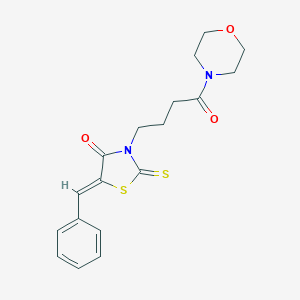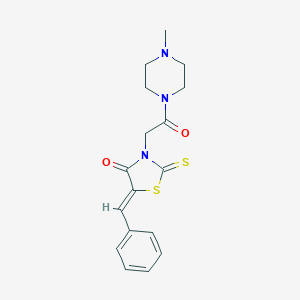
8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a novel compound that has gained significant attention due to its potential applications in scientific research. This compound is a member of the chromene family and has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to have anti-inflammatory and antioxidant properties. The compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide in laboratory experiments is its anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Another advantage of using the compound is its ability to inhibit the activity of acetylcholinesterase, which can improve cognitive function. However, one of the limitations of using the compound in laboratory experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide. One direction is the development of new cancer treatments based on the compound's anti-cancer properties. Another direction is the study of the compound's potential applications in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.
合成法
The synthesis of 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of piperidine to form 4-fluoro-2-hydroxy-3-oxobutanoic acid. This intermediate is then reacted with allyl bromide to form 4-fluoro-2-hydroxy-3-oxobut-1-enyl bromide. The bromide is then reacted with 3-amino-2-oxo-2H-chromene-8-carboxylic acid in the presence of triethylamine to form this compound.
科学的研究の応用
8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. The compound has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that the compound can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3/c1-2-4-12-5-3-6-13-11-16(19(23)24-17(12)13)18(22)21-15-9-7-14(20)8-10-15/h2-3,5-11H,1,4H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUIQBXFLIOZJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-sec-butylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B415594.png)
![3-bromo-5-(4-bromo-2-thienyl)-N-(1-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415595.png)
![3-bromo-5-(4-bromo-2-thienyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415596.png)
![N-(4-chloro-2,5-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B415597.png)
![Ethyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415599.png)
![Ethyl 2-[(4-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415601.png)



![N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B415611.png)

![N-(3-Hydroxy-phenyl)-4-[5-(4-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyramide](/img/structure/B415615.png)
![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B415616.png)
